molecular formula C22H24N2O3S B296182 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide

2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide

Cat. No. B296182
M. Wt: 396.5 g/mol
InChI Key: HNWJWBVFAILGIP-UHFFFAOYSA-N
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Description

2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide, also known as ENA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth, inflammation, and neurodegeneration. 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Inhibition of NF-κB leads to the downregulation of inflammatory cytokines, reducing inflammation. Finally, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation, leading to the neuroprotective effects of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide.
Biochemical and Physiological Effects:
2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects in scientific research. In cancer research, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to reduce the production of inflammatory cytokines. In neurodegenerative disease research, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other areas of scientific research, and the investigation of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide and its effects on various biological systems.
In conclusion, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of key enzymes and pathways involved in these diseases, leading to its biochemical and physiological effects. While 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has some limitations for lab experiments, it has several advantages and future directions for research that make it an important area of scientific investigation.

Synthesis Methods

The synthesis of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with N-(4-methylbenzyl)acetamide in the presence of triethylamine and ethyl iodide. The reaction yields 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide as a white solid with a purity of over 95%.

Scientific Research Applications

2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to have potential therapeutic applications in several areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disease research, 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H24N2O3S/c1-3-24(16-22(25)23-15-18-10-8-17(2)9-11-18)28(26,27)21-13-12-19-6-4-5-7-20(19)14-21/h4-14H,3,15-16H2,1-2H3,(H,23,25)

InChI Key

HNWJWBVFAILGIP-UHFFFAOYSA-N

SMILES

CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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